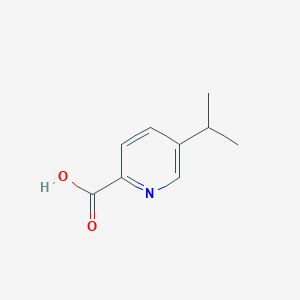

5-Isopropylpicolinic acid

Description

Properties

IUPAC Name |

5-propan-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUACBAPXCBZBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358786 | |

| Record name | 5-Isopropylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26405-26-5 | |

| Record name | 5-Isopropylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isopropylpicolinic Acid and Its Derivatives

Strategies for the Synthesis of the Core Structure

The construction of the 5-isopropylpicolinic acid backbone can be approached through two main retrosynthetic disconnections: formation of the carboxylic acid from a pre-functionalized pyridine (B92270) ring or introduction of the isopropyl group onto a picolinic acid scaffold.

Oxidation Pathways from Precursors (e.g., 4-Isopropylpyridine-2-carbaldehyde)

A common and direct method for the synthesis of picolinic acids is the oxidation of appropriately substituted picolines (methylpyridines) or their partially oxidized derivatives like pyridine-2-carbaldehydes. In the case of 5-isopropylpicolinic acid, a logical precursor would be 2-methyl-5-isopropylpyridine or 5-isopropylpyridine-2-carbaldehyde.

The oxidation of alkylpyridines to their corresponding carboxylic acids is a well-established transformation. Various oxidizing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups. For the conversion of a precursor like 2-methyl-5-isopropylpyridine, strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid are often effective. The reaction typically involves heating the substrate with the oxidant in an aqueous medium.

Alternatively, catalytic oxidation methods offer a more environmentally benign approach. Vanadium-based catalysts, for instance, have been utilized in the vapor-phase oxidation of alkylpyridines to their corresponding carboxylic acids. researchgate.net While specific conditions for 2-methyl-5-isopropylpyridine are not extensively detailed in readily available literature, the general principles of such oxidations would apply. The reaction involves passing the vaporized substrate with air or oxygen over a heated catalyst bed. The selectivity towards the desired carboxylic acid versus over-oxidation to carbon dioxide is a key challenge that is controlled by reaction temperature, pressure, and catalyst composition. researchgate.net

Similarly, the oxidation of 5-isopropylpyridine-2-carbaldehyde to 5-isopropylpicolinic acid can be achieved using milder oxidizing agents. Reagents such as silver oxide (Ag₂O) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are commonly used for the conversion of aldehydes to carboxylic acids without affecting other parts of the molecule.

A hypothetical reaction scheme for the oxidation of 2-methyl-5-isopropylpyridine is presented below:

| Precursor | Oxidizing Agent | Product |

| 2-Methyl-5-isopropylpyridine | KMnO₄ or Catalytic Oxidation (e.g., V₂O₅) | 5-Isopropylpicolinic acid |

| 5-Isopropylpyridine-2-carbaldehyde | Ag₂O or K₂Cr₂O₇/H⁺ | 5-Isopropylpicolinic acid |

Derivatization from Picolinic Acid Scaffolds

An alternative strategy involves the introduction of the isopropyl group at the 5-position of a pre-existing picolinic acid or a suitable derivative. This approach often relies on modern cross-coupling reactions or radical substitution methods.

One plausible method is the Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient aromatic ring, such as a protonated pyridine. wikipedia.orgscispace.com To synthesize 5-isopropylpicolinic acid, a picolinic acid derivative could be reacted with a source of isopropyl radicals. Isopropyl radicals can be generated from various precursors, such as isobutyric acid via oxidative decarboxylation with silver nitrate and ammonium persulfate, or from isopropanol. wikipedia.org The reaction is typically carried out in an acidic medium to activate the pyridine ring towards radical attack. The regioselectivity of the Minisci reaction on substituted pyridines can be complex, and optimization of reaction conditions is often necessary to favor substitution at the desired 5-position.

Another approach could involve the synthesis of 5-(prop-1-en-2-yl)picolinic acid followed by hydrogenation. The isopropenyl group can be introduced via cross-coupling reactions, for example, a Stille or Suzuki coupling of a 5-halopicolinate with an appropriate organotin or organoboron reagent, respectively. Subsequent catalytic hydrogenation of the double bond would yield the desired isopropyl group.

A general representation of the Minisci isopropylation is as follows:

| Starting Material | Isopropyl Radical Source | Reagents | Product |

| Picolinic Acid | Isobutyric Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 5-Isopropylpicolinic acid |

| Picolinic Acid | Isopropanol | Various radical initiators | 5-Isopropylpicolinic acid |

Advanced Synthetic Approaches for 5-Isopropylpicolinic Acid Derivatives

Building upon the core structure of 5-isopropylpicolinic acid, a wide array of derivatives can be synthesized to modulate its physicochemical and biological properties. These advanced approaches focus on modifying existing functional groups or introducing new ones, as well as controlling the stereochemistry of the molecule.

Functional Group Modifications and Heteroatom Incorporations

The carboxylic acid and the pyridine ring of 5-isopropylpicolinic acid offer multiple sites for functional group modification. The carboxylic acid can be readily converted into esters, amides, or other acid derivatives using standard organic chemistry techniques. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, while amide formation can be accomplished by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) followed by reaction with an amine. pensoft.net

The pyridine ring can also be functionalized further. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new substituents onto the ring, although the directing effects of the existing carboxylic acid and isopropyl groups would need to be considered.

Incorporation of heteroatoms into the side chains of picolinic acid derivatives is another strategy to create novel analogs. For example, derivatives of 5-thio-2-pyridinecarboxylic acid have been synthesized, demonstrating the feasibility of introducing sulfur-containing functional groups. nih.gov Such modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities.

Stereoselective Synthesis Considerations

For derivatives of 5-isopropylpicolinic acid that contain additional chiral centers, stereoselective synthesis becomes a critical consideration. This is particularly relevant when the substituents on the pyridine ring or modifications to the isopropyl group introduce stereogenicity.

The development of catalytic asymmetric methods for the synthesis of α-stereogenic carboxylic acids has seen significant advances. rsc.org While specific examples for 5-isopropylpicolinic acid derivatives are not abundant in the literature, general principles of asymmetric synthesis can be applied. For instance, if a derivative were to be synthesized with a chiral center in a side chain at the 5-position, a diastereoselective or enantioselective approach would be necessary.

Diastereoselective radical additions to chiral precursors have been explored for the synthesis of substituted γ-lactams, which could serve as a model for controlling stereochemistry in radical additions to picolinic acid derivatives. nih.gov Similarly, catalytic asymmetric Michael additions have been used to create α,γ-diaminobutyric acid derivatives with high diastereo- and enantioselectivity, showcasing a potential strategy for introducing chiral amine-containing side chains. nih.gov

The synthesis of chiral derivatives often involves the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. ljmu.ac.uk For example, if a synthetic route involves the reduction of a ketone precursor to a secondary alcohol in a side chain, the use of a chiral reducing agent could afford one enantiomer in excess.

Biological Activities and Molecular Mechanisms of 5 Isopropylpicolinic Acid

Enzyme Modulation and Inhibition

Interaction with Metabolic Enzymes (e.g., PEPCK, ACMSDase, 5-LO)

There is no specific information available detailing the interaction of 5-Isopropylpicolinic acid with Phosphoenolpyruvate carboxykinase (PEPCK), aminocarboxymuconate-semialdehyde decarboxylase (ACMSDase), or 5-lipoxygenase (5-LO).

PEPCK: Research on related compounds, such as the picolinic acid analogue 3-mercaptopicolinic acid, shows it to be a potent inhibitor of PEPCK, acting through both competitive and allosteric mechanisms. nih.govnih.gov However, no studies directly link 5-Isopropylpicolinic acid to PEPCK modulation.

ACMSDase: This enzyme is involved in the tryptophan metabolic pathway and can lead to the production of picolinic acid. wikipedia.orgnih.govnih.gov This establishes a biosynthetic link to the parent compound but provides no information on how 5-Isopropylpicolinic acid itself might modulate or inhibit ACMSDase activity.

5-LO: The 5-lipoxygenase enzyme is a key component in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govprobiologists.com Currently, there are no available studies that investigate or report any interaction between 5-lipoxygenase and 5-Isopropylpicolinic acid.

Impact on Cellular Signaling Pathways (e.g., NF-κB, PPAR-γ)

No research data could be found that describes the effects of 5-Isopropylpicolinic acid on the Nuclear Factor-kappa B (NF-κB) or Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.

NF-κB: The NF-κB pathway is a crucial regulator of immune and inflammatory responses. nih.govdovepress.com Despite the extensive research on this pathway, its interaction with 5-Isopropylpicolinic acid has not been documented.

PPAR-γ: PPAR-γ is a nuclear receptor that plays a significant role in adipogenesis and the regulation of glucose and lipid metabolism. nih.govmdpi.com There is no scientific literature linking PPAR-γ to 5-Isopropylpicolinic acid.

Receptor Interactions and Ligand Binding

Allosteric Regulation Mechanisms

The concept of allosteric regulation involves the binding of a modulator to a site on a protein other than the active site, causing a conformational change that alters its activity. wikipedia.orgmdpi.complos.org While the analogue 3-mercaptopicolinic acid has been identified as an allosteric inhibitor of PEPCK, nih.gov there is no evidence to suggest that 5-Isopropylpicolinic acid functions as an allosteric regulator for any biological target.

Specificity and Selectivity Profiling towards Biological Receptors

There is a complete absence of data regarding the receptor binding profile of 5-Isopropylpicolinic acid. No studies have been published that profile its binding affinity, specificity, or selectivity towards any known biological receptors.

Chelation Properties and Biometal Homeostasis

Picolinic acid, the parent structure of 5-Isopropylpicolinic acid, is well-known for its ability to chelate metal ions. wikipedia.orgresearchgate.netnih.gov Chelation is a process where a substance forms multiple coordination bonds with a central metal ion. wikipedia.org This property is fundamental to the regulation of metal ions in biological systems, known as biometal homeostasis. mdpi.combiochemia-medica.comclinical-laboratory-diagnostics.com However, no specific studies or data are available that characterize the chelation properties of 5-Isopropylpicolinic acid or detail its impact on the homeostasis of specific biometals like iron or zinc.

Binding to Transition Metal Ions

Picolinic acid and its derivatives are recognized for their capacity to act as versatile ligands that coordinate with various metal ions. dergipark.org.tr As a derivative of pyridine-2-carboxylic acid, 5-isopropylpicolinic acid is expected to exhibit similar chelating properties. dergipark.org.tr The structure of picolinic acid allows it to form stable complexes with transition metals, typically creating five-membered rings by bonding to the metal via the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group. dergipark.org.tr

Transition metals are elements characterized by an incomplete d-subshell, which allows them to exist in various oxidation states and form coordination complexes. jax.org The interaction between a ligand like 5-isopropylpicolinic acid and a central metal ion is a Lewis acid-base reaction, where the ligand donates electron pairs to the metal. libretexts.org The stability and nature of these complexes are influenced by factors such as the hard and soft acid-base (HSAB) principle, where hard acids (small, highly charged cations like Fe³⁺) prefer to bind with hard bases (like oxygen), and soft acids (large, polarizable cations like Cu⁺) prefer soft bases (like sulfur). libretexts.org Picolinic acid, with its nitrogen and oxygen donor atoms, can be considered a borderline hard/soft ligand, enabling it to bind a wide array of transition metal ions. dergipark.org.trajol.info

The coordination of picolinic acid derivatives with metal ions has been shown to enhance certain biological activities compared to the free ligand, a phenomenon explained by chelation theory. ajol.info This theory suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its passage through biological membranes. ajol.info

Below is a table summarizing the coordination characteristics of the picolinic acid framework with representative transition metal ions.

| Metal Ion | Typical Coordination Geometry | Potential Binding Atoms on Picolinic Acid | Reference |

| Copper (Cu²⁺) | Square Planar, Octahedral | Pyridine-N, Carboxylate-O | ajol.info |

| Zinc (Zn²⁺) | Tetrahedral, Octahedral | Pyridine-N, Carboxylate-O | nih.gov |

| Iron (Fe²⁺/Fe³⁺) | Octahedral | Pyridine-N, Carboxylate-O | nih.gov |

| Cobalt (Co²⁺) | Tetrahedral, Octahedral | Pyridine-N, Carboxylate-O | ajol.info |

| Nickel (Ni²⁺) | Square Planar, Octahedral | Pyridine-N, Carboxylate-O | jax.org |

Influence on Enzyme Activity and Cellular Stability through Metal Coordination

Metal ions are indispensable for the function of numerous enzymes, acting as cofactors, structural stabilizers, or catalysts. nih.govmdpi.com They can participate in catalysis as Lewis acids, electron donors/acceptors, or structural regulators. nih.gov By chelating these essential metal ions, compounds like 5-isopropylpicolinic acid can modulate the activity of metalloenzymes. dergipark.org.tr The formation of a stable complex with a metal ion at an enzyme's active site could either inhibit or, in some cases, enhance its catalytic function, depending on the specific enzyme and the coordination environment. uzh.ch

The table below lists examples of metal-dependent enzymes whose activity could theoretically be influenced by a chelating agent like 5-isopropylpicolinic acid.

| Enzyme Class | Example Enzyme | Metal Cofactor | Potential Influence of Chelation | Reference |

| Dehydrogenases | Alcohol Dehydrogenase | Zinc (Zn²⁺) | Inhibition by removal of catalytic zinc. | nih.gov |

| Peptidases | Carboxypeptidase A | Zinc (Zn²⁺) | Modulation of substrate binding and catalysis. | nih.gov |

| Phosphatases | Alkaline Phosphatase | Zinc (Zn²⁺), Magnesium (Mg²⁺) | Inhibition by sequestration of essential metal ions. | nih.gov |

| Dismutases | Superoxide Dismutase (SOD) | Copper (Cu²⁺), Zinc (Zn²⁺), Manganese (Mn²⁺), Iron (Fe²⁺) | Alteration of redox cycling and antioxidant defense. | nih.govnews-medical.net |

Investigating Antioxidant and Anti-inflammatory Mechanisms

The potential antioxidant and anti-inflammatory activities of 5-isopropylpicolinic acid can be inferred from the mechanisms of similar chemical structures and the general principles of these biological processes.

Antioxidant Mechanisms: Antioxidants protect against oxidative stress by neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, proteins, and DNA. nih.govompj.org The antioxidant activity of a compound can manifest through several mechanisms. Primary antioxidants act as radical scavengers by donating a hydrogen atom to break the oxidative chain reaction. ejmoams.com Secondary antioxidants function through mechanisms like metal chelation. nih.govejmoams.com

Redox-active transition metals, such as iron and copper, can catalyze the formation of highly damaging ROS through Fenton-like reactions. nih.gov By binding and sequestering these metal ions, a chelating agent like 5-isopropylpicolinic acid can prevent them from participating in these harmful reactions, thereby exerting an antioxidant effect. nih.govejmoams.com This metal-chelating capability is a well-established secondary antioxidant mechanism. mdpi.com

Anti-inflammatory Mechanisms: Inflammation is a complex biological response to harmful stimuli. nih.gov Chronic inflammation is implicated in numerous diseases. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins (B1171923), key mediators of inflammation. medcraveonline.comnih.gov Other inflammatory pathways involve enzymes like lipoxygenase, which produces leukotrienes, and the release of pro-inflammatory cytokines such as TNF-α and various interleukins. mdpi.comresearchgate.net

Compounds with anti-inflammatory properties often inhibit these key enzymes or modulate signaling pathways that control the expression of inflammatory mediators. mdpi.comresearchgate.net Flavonoids, for example, exert anti-inflammatory effects by inhibiting enzymes like phospholipase A₂, COX, and lipoxygenase, and by reducing the production of prostaglandins and leukotrienes. mdpi.comnih.gov Given its structure as a carboxylic acid, it is conceivable that 5-isopropylpicolinic acid or its metal complexes could interact with the active sites of enzymes involved in the inflammatory cascade.

The following table outlines potential mechanisms through which 5-isopropylpicolinic acid might exert antioxidant and anti-inflammatory effects.

| Activity | Potential Mechanism | Key Molecular Targets | Reference |

| Antioxidant | Metal Ion Chelation (Secondary) | Sequesters redox-active transition metals (e.g., Fe²⁺, Cu²⁺) to prevent ROS generation. | nih.govnih.govejmoams.com |

| Radical Scavenging (Primary) | Direct neutralization of free radicals via hydrogen donation. | ejmoams.com | |

| Anti-inflammatory | Enzyme Inhibition | Inhibition of key inflammatory enzymes such as Cyclooxygenase (COX) and Lipoxygenase (LOX). | mdpi.commedcraveonline.com |

| Cytokine Modulation | Regulation of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6). | mdpi.com |

Therapeutic Potential and Preclinical Investigation of 5 Isopropylpicolinic Acid

Antineoplastic and Antiproliferative Effects

Picolinic acid and its derivatives have demonstrated notable antitumor activities in various studies. pensoft.netpensoft.net These compounds are explored for their ability to induce cancer cell death and inhibit tumor growth through multiple mechanisms.

Induction of Apoptosis Mechanisms (e.g., Endoplasmic Reticulum Stress-Mediated)

A key area of investigation into the anticancer effects of picolinic acid derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. One significant mechanism that has been identified is the induction of endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding, and its disruption can trigger apoptotic pathways. pensoft.net

A study on a novel synthesized derivative of picolinic acid, referred to as compound 5, demonstrated its efficacy in inducing ER stress-mediated apoptosis in human non-small cell lung cancer (A549) cells. pensoft.net Treatment with this compound led to the activation of key executioner caspases, including caspase-3, caspase-4, and caspase-9. pensoft.net Caspases are a family of protease enzymes that play an essential role in the apoptotic process.

Furthermore, the study showed that the picolinic acid derivative enhanced the phosphorylation of eukaryotic initiation factor 2α (eIF2α). pensoft.net This is a hallmark of the unfolded protein response (UPR), a cellular stress response initiated by the accumulation of unfolded or misfolded proteins in the ER. pensoft.net Persistent UPR activation can ultimately lead to apoptosis. Interestingly, this derivative did not cause the release of cytochrome c from the mitochondria, suggesting a mitochondria-independent pathway of apoptosis induction, further emphasizing the role of ER stress. pensoft.net

Table 1: Effects of a Picolinic Acid Derivative on Apoptosis Markers in A549 Lung Cancer Cells pensoft.net

| Marker | Effect | Implication |

| Caspase-3 Activation | Increased | Execution of apoptosis |

| Caspase-4 Activation | Increased | ER stress-mediated apoptosis |

| Caspase-9 Activation | Increased | Initiation of apoptosis |

| eIF2α Phosphorylation | Increased | Induction of the unfolded protein response |

| Cytochrome c Release | No significant change | Mitochondria-independent apoptosis |

In Vitro and In Vivo Anticancer Efficacy Studies

The anticancer potential of picolinic acid and its derivatives has been evaluated in both laboratory and animal models.

In Vitro Studies: Research has demonstrated the cytotoxic effects of picolinic acid derivatives against various cancer cell lines. For instance, the aforementioned novel picolinic acid derivative (compound 5) exhibited selective cytotoxicity against A549 lung cancer cells with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 35.1 µg/mL (99.93 µM) after 48 hours of treatment. pensoft.net Notably, this compound did not show significant toxicity against MCF-7 breast cancer cells or non-tumorigenic MCF10A cells, suggesting a degree of selectivity. pensoft.net Other studies on different picolinic acid complexes, such as those involving rhenium(I), have also shown cytotoxic activity against lung (A549) and cervical (HeLa) cancer cell lines. africaresearchconnects.comnih.gov

In Vivo Studies: Animal studies have provided further evidence for the antitumor activity of picolinic acid. In a study using inbred CBA/J mice implanted with Ehrlich ascites tumor cells, treatment with picolinic acid was found to retard the growth of the solid tumor and significantly increase the survival of the mice. nih.gov These findings from preclinical models underscore the potential of picolinic acid derivatives as templates for the development of new anticancer agents.

Neuroprotective Efficacy and Neurological Disorders

Beyond its anticancer potential, picolinic acid and its analogs have been investigated for their neuroprotective effects. nih.govnih.gov This includes their ability to counteract the damaging effects of neurotoxins and modulate neuroinflammation.

Attenuation of Excitotoxicity (e.g., Quinolinic Acid-Induced Neurotoxicity)

Quinolinic acid is an endogenous metabolite of tryptophan that can act as a potent neurotoxin by over-activating N-methyl-D-aspartate (NMDA) receptors, leading to a process known as excitotoxicity. This phenomenon is implicated in the pathophysiology of several neurodegenerative diseases. wikipedia.org

Research has shown that picolinic acid can block the neurotoxic effects of quinolinic acid in the rat brain. nih.gov In one study, co-injection of picolinic acid with quinolinic acid into the substantia nigra of rats prevented the loss of tyrosine hydroxylase-positive cells, which are indicative of dopaminergic neuron degeneration. nih.gov This suggests that picolinic acid can protect neurons from quinolinic acid-induced damage. However, it is important to note that picolinic acid did not block the neuroexcitant effects of quinolinic acid, as evidenced by the observation of contralateral circling behavior in rats. nih.gov This indicates a specific antagonistic effect on neurotoxicity rather than a general inhibition of neuronal activation.

Modulation of Neuroinflammation in Murine Models

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a common feature of many neurological disorders. The modulation of this inflammatory response is a key strategy for neuroprotection. While direct studies on the effect of 5-isopropylpicolinic acid on neuroinflammation in murine models are not available, the broader class of compounds that interact with the kynurenine (B1673888) pathway, from which picolinic acid is derived, are known to have immunomodulatory effects. nih.govresearchgate.net

Lipopolysaccharide (LPS) is commonly used to induce neuroinflammation in animal models. nih.gov Studies using such models have been instrumental in understanding the complex interplay between inflammatory mediators and neuronal function. frontiersin.org Given the known immunological and anti-proliferative effects of picolinic acid, it is plausible that its derivatives could modulate neuroinflammatory processes, although further research is required to substantiate this. nih.gov

Potential in Metabolic Regulation (e.g., Hypoglycemic Effects)

There is currently no direct scientific evidence available in peer-reviewed journals or other public databases to suggest that 5-Isopropylpicolinic acid has been investigated for its potential role in metabolic regulation or for any hypoglycemic properties. While the broader class of picolinic acid derivatives has been explored for a variety of bioactivities, specific studies on the 5-isopropyl substituted variant are absent from the current body of scientific literature.

Antimicrobial Activities

Similarly, the antimicrobial profile of 5-Isopropylpicolinic acid is not well-documented in publicly accessible research.

No specific studies detailing the antibacterial efficacy of 5-Isopropylpicolinic acid against various bacterial strains have been identified. The general antibacterial potential of the picolinic acid scaffold is known, but this cannot be directly extrapolated to the 5-isopropyl derivative without specific experimental data.

There is a notable absence of research investigating the potential antifungal or antiviral properties of 5-Isopropylpicolinic acid. While picolinic acid itself has been noted for some antiviral considerations, there are no available studies that extend these investigations to the 5-isopropyl substituted form of the molecule.

Formation and Metabolic Fate of 5 Isopropylpicolinic Acid in Biological Systems

Endogenous Biosynthesis Pathways

The biosynthesis of the 5-isopropylpicolinic acid molecule involves the convergence of pathways responsible for the degradation of aromatic and branched-chain amino acids. The core pyridine-2-carboxylic acid structure is derived from tryptophan, while the isopropyl group at the 5-position is believed to originate from the catabolism of leucine (B10760876).

The primary route for tryptophan degradation in the body is the kynurenine (B1673888) pathway, which is responsible for over 95% of tryptophan turnover. nih.gov This pathway is a critical source of various neuroactive and immunomodulatory molecules, as well as the precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Picolinic acid is a terminal product of a specific branch of this pathway. nih.gov

The process begins with the rate-limiting oxidative cleavage of L-tryptophan's indole (B1671886) ring by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), forming N-formylkynurenine. nih.gov This is subsequently converted to L-kynurenine. A series of enzymatic steps follows, leading to the intermediate 2-amino-3-carboxymuconic semialdehyde. nih.gov At this crucial branch point, the fate of the intermediate is determined:

It can non-enzymatically cyclize to form quinolinic acid, a precursor to NAD+ and a known neurotoxin. nih.gov

Alternatively, the enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) can convert it to 2-aminomuconic semialdehyde. This product then undergoes a subsequent non-enzymatic conversion to yield picolinic acid. nih.gov

The formation of the picolinic acid backbone of 5-isopropylpicolinic acid is thus a direct outcome of tryptophan catabolism.

Table 1: Key Intermediates in the Kynurenine Pathway Branch Leading to Picolinic Acid

| Intermediate | Precursor | Key Enzyme(s) |

|---|---|---|

| N-Formylkynurenine | L-Tryptophan | IDO or TDO |

| L-Kynurenine | N-Formylkynurenine | Kynurenine formamidase |

| 3-Hydroxykynurenine | L-Kynurenine | Kynurenine 3-monooxygenase |

| 3-Hydroxyanthranilic acid | 3-Hydroxykynurenine | Kynureninase |

| 2-Amino-3-carboxymuconic semialdehyde | 3-Hydroxyanthranilic acid | 3-Hydroxyanthranilic acid oxygenase |

| 2-Aminomuconic semialdehyde | 2-Amino-3-carboxymuconic semialdehyde | ACMSD |

The biosynthesis of 5-isopropylpicolinic acid is dependent on precursors from fundamental metabolic routes.

Shikimate Pathway : The ultimate precursor, L-tryptophan, is an essential amino acid for humans and must be obtained from the diet. In plants, fungi, and bacteria, tryptophan is synthesized via the seven-step shikimate pathway. This pathway converts simple carbohydrate precursors into chorismate, the branch-point metabolite for the synthesis of all three aromatic amino acids. mdpi.com Therefore, the availability of dietary tryptophan, originating from organisms utilizing the shikimate pathway, is the starting point for picolinic acid biosynthesis.

Acetate (B1210297) Pathway and Leucine Catabolism : The acetate pathway is central to the formation of two-carbon acetyl-CoA units, which are fundamental to cellular energy and the synthesis of fatty acids and other molecules. While not directly feeding into the picolinic acid ring, the catabolism of the branched-chain amino acid L-leucine, a process closely linked with acetyl-CoA production, is the most probable source of the isopropyl group. Leucine catabolism begins with a transamination to α-ketoisocaproate, followed by oxidative decarboxylation to form isovaleryl-CoA. nih.govresearchgate.net This intermediate contains the characteristic isopropyl structure. Although the specific enzymatic reaction that attaches an isopropyl-derived moiety to the picolinic acid backbone (or a precursor) is not well-documented, it is biochemically plausible that a derivative from the leucine degradation pathway serves as the donor for this alkyl group. Leucine catabolism ultimately yields acetoacetate (B1235776) and acetyl-CoA. researchgate.netyoutube.com

Table 2: Key Intermediates in Leucine Catabolism

| Intermediate | Precursor | Key Enzyme(s) |

|---|---|---|

| α-Ketoisocaproate | L-Leucine | Branched-chain aminotransferase (BCAT) |

| Isovaleryl-CoA | α-Ketoisocaproate | Branched-chain α-keto acid dehydrogenase (BCKDH) |

| 3-Methylcrotonyl-CoA | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase (IVD) |

| 3-Methylglutaconyl-CoA | 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase (3MCC) |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-CoA hydratase |

Biotransformation and Metabolite Identification

Specific data on the biotransformation of 5-isopropylpicolinic acid is limited. However, the metabolic fate of related pyridine (B92270) carboxylic acids can provide insight into its likely catabolism. Phase I metabolism, involving oxidative reactions catalyzed by cytochrome P450 enzymes, is a common route for such compounds. tandfonline.comtandfonline.com Studies on other substituted pyridine carboxylic acids in model organisms have shown that hydroxylation is a primary biotransformation step. tandfonline.comtandfonline.com

Furthermore, the microbial degradation of the parent compound, picolinic acid, has been studied. In some bacteria, the first step of catabolism is hydroxylation at the C6 position to form 6-hydroxypicolinic acid, catalyzed by a picolinic acid hydroxylase. mdpi.com It is possible that 5-isopropylpicolinic acid undergoes similar oxidative modifications on the pyridine ring or the isopropyl side chain. Subsequent steps could involve ring cleavage and further degradation into central metabolic intermediates.

Excretion and Elimination Pathways

The specific excretion and elimination pathways for 5-isopropylpicolinic acid have not been definitively characterized. As a water-soluble carboxylic acid, it is probable that the compound and its metabolites are primarily eliminated from the body via renal excretion in the urine.

Studies on the parent molecule, picolinic acid, show that its ingestion increases both the absorption and excretion of certain divalent and trivalent metal ions, such as zinc. nih.gov Dietary picolinic acid was found to increase both urinary and fecal output of zinc in rats, indicating it enhances the turnover of endogenous minerals. nih.gov Whether the 5-isopropyl derivative retains this chelating and excretory-enhancing activity is unknown. It is expected that the primary route of elimination for the parent compound and any water-soluble metabolites would be through the kidneys.

Structure Activity Relationship Sar Studies of 5 Isopropylpicolinic Acid Derivatives

Design and Synthesis of Analogue Libraries

The systematic investigation of the SAR of 5-isopropylpicolinic acid necessitates the design and synthesis of diverse analogue libraries. These libraries are typically constructed by introducing modifications at three primary locations: the isopropyl group at the 5-position, the carboxylic acid moiety at the 2-position, and the other available positions on the pyridine (B92270) ring.

The synthesis of these analogues often begins with a commercially available starting material, such as 2-methyl-5-ethylpyridine, which can be oxidized to form the corresponding picolinic acid. The introduction of the isopropyl group and other substituents can be achieved through various organic reactions. For instance, in the development of novel synthetic auxin herbicides, researchers have synthesized a range of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. nih.govnih.gov These synthetic strategies allow for the creation of a wide array of derivatives for biological evaluation.

A representative, though not exhaustive, library of analogues for a comprehensive SAR study of 5-substituted picolinic acids might include the variations outlined in the following table.

| R1 (Position 5) | R2 (Other Pyridine Positions) | Carboxylic Acid Modification |

| Isopropyl | Hydrogen | Ester (e.g., Methyl, Ethyl) |

| Methyl | Halogen (F, Cl, Br) | Amide (Primary, Secondary) |

| Ethyl | Amino | Thioacid |

| Phenyl | Hydroxyl | Tetrazole |

| Halogen (F, Cl, Br) | Methoxy | Acylsulfonamide |

Identification of Pharmacophores and Key Structural Features

Through the biological evaluation of synthesized analogue libraries, key structural features and pharmacophores essential for the activity of 5-isopropylpicolinic acid derivatives can be identified.

The isopropyl group at the 5-position of the picolinic acid scaffold is a significant determinant of biological activity, primarily through its steric and electronic contributions. While specific SAR studies on the positional isomers and stereochemistry of 5-isopropylpicolinic acid are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that both factors are critical.

The carboxylic acid group at the 2-position is a critical pharmacophoric feature for many biologically active picolinic acid derivatives. Its acidic nature allows it to act as a hydrogen bond donor and acceptor, and to exist as a carboxylate anion at physiological pH, which can form crucial ionic interactions with biological targets. nih.gov

The importance of the carboxylic acid is often demonstrated by comparing the activity of the parent acid with its corresponding ester or amide analogues. In many cases, esterification or amidation leads to a significant decrease or complete loss of biological activity, confirming the essential role of the free carboxylic acid. For example, in a review of pyridine carboxylic acid isomers, the carboxylic group is noted for its ability to contribute polarity and coordinate with metal ions, a property particularly useful in enzyme inhibition. nih.gov

The following table illustrates the typical effect of modifying the carboxylic acid moiety on the biological activity of picolinic acid derivatives, based on general observations in medicinal chemistry.

| Modification | Expected Biological Activity | Rationale |

| Esterification | Often reduced or abolished | Masks the acidic proton and prevents ionic interactions. |

| Amidation | Often reduced or abolished | Removes the acidic proton and alters hydrogen bonding capacity. |

| Bioisosteric Replacement (e.g., Tetrazole) | May be retained or modulated | Mimics the acidic properties and spatial arrangement of the carboxylic acid. |

The nature and position of other substituents on the pyridine ring can significantly modulate the biological activity of 5-isopropylpicolinic acid derivatives. Substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity, cell permeability, and metabolic stability.

In the context of herbicidal picolinic acids, for example, the introduction of halogen atoms and other functional groups onto the pyridine ring has been extensively explored to optimize activity. nih.govnih.govmdpi.combohrium.comresearchgate.net A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives found that specific substitutions on the pyrazole (B372694) and picolinic acid rings led to compounds with significantly higher herbicidal activity than existing commercial herbicides. nih.govnih.gov

The table below provides a hypothetical SAR summary for substitutions on the pyridine ring of a 5-alkylpicolinic acid, based on trends observed in related series of compounds.

| Position | Substituent | Effect on Activity |

| 3 | Chlorine | May increase activity due to electronic and steric effects. |

| 4 | Amino | Can be crucial for binding to specific targets, as seen in auxin herbicides. |

| 6 | Phenyl/Heteroaryl | Often leads to a significant increase in potency through additional binding interactions. |

Computational Chemistry and Molecular Modeling for 5 Isopropylpicolinic Acid Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interactions and Binding Site Analysis

In a hypothetical molecular docking study of 5-Isopropylpicolinic acid, the primary goal would be to identify its potential protein targets and characterize the interactions within the binding site. The analysis would focus on identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. The picolinic acid moiety, with its carboxylic acid and nitrogen atom, would be expected to form specific hydrogen bonds and electrostatic interactions. The isopropyl group would likely engage in hydrophobic or van der Waals interactions within a corresponding pocket of the protein. The analysis of these interactions provides a structural basis for the molecule's potential biological activity.

Prediction of Binding Affinities and Orientations

A crucial output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function, which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger and more favorable binding interaction. Docking algorithms would generate multiple possible binding poses of 5-Isopropylpicolinic acid within the active site of a target protein. These orientations would then be ranked based on their predicted binding affinities, allowing researchers to identify the most likely and energetically favorable binding mode.

A theoretical data table illustrating potential docking results for 5-Isopropylpicolinic acid with a hypothetical protein target is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -8.2 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| Val23, Leu132 | Hydrophobic | ||

| Hypothetical Hydrolase B | -7.5 | Ser102, His234 | Hydrogen Bond |

| Ile89, Pro199 | Hydrophobic |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecules by simulating their motion over time. This technique allows for the study of the conformational changes and stability of both the ligand and the protein-ligand complex.

Conformational Dynamics of Compound and Protein Complexes

Following a molecular docking study, MD simulations could be employed to investigate the conformational dynamics of the 5-Isopropylpicolinic acid-protein complex. These simulations would reveal how the ligand and the protein adapt to each other upon binding. The flexibility of the isopropyl group and the rotational freedom around the bond connecting it to the pyridine (B92270) ring would be of particular interest. The simulation would also show how the protein's binding pocket might change its shape to accommodate the ligand, a phenomenon known as induced fit.

Stability Assessment of Ligand-Receptor Systems

A key application of MD simulations is to assess the stability of the predicted ligand-receptor complex over a period of time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the ligand remains stably bound in the predicted orientation. A stable complex would exhibit minimal fluctuations in RMSD over the course of the simulation. Furthermore, the persistence of key intermolecular interactions, such as hydrogen bonds, observed in the initial docking pose can be monitored throughout the simulation to confirm their stability.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with a high degree of accuracy. For 5-Isopropylpicolinic acid, DFT calculations could provide valuable information about its intrinsic chemical properties. These calculations can be used to determine optimized molecular geometry, electron distribution, and molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. Such calculations for picolinic acid derivatives have been shown to elucidate the effects of substituents on the electronic properties of the molecule. nih.gov

A hypothetical table of quantum chemical properties for 5-Isopropylpicolinic acid is provided below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.1 D |

This table is for illustrative purposes only and does not represent actual experimental data.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the electronic distribution and orbital energies of 5-Isopropylpicolinic acid. Key parameters derived from these calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

From these fundamental electronic properties, a variety of reactivity descriptors can be calculated to provide a more nuanced understanding of the molecule's potential interactions. These descriptors, rooted in conceptual DFT, help in rationalizing and predicting the chemical reactivity of 5-Isopropylpicolinic acid.

Global Reactivity Descriptors:

Chemical Potential (μ): Describes the tendency of electrons to escape from the molecule.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The following table illustrates the types of global reactivity descriptors that can be calculated for 5-Isopropylpicolinic acid, along with conceptual values for a related picolinic acid derivative to demonstrate the nature of the data.

| Descriptor | Formula | Conceptual Value (a.u.) for a Picolinic Acid Derivative |

| HOMO Energy | EHOMO | -0.25 |

| LUMO Energy | ELUMO | -0.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.20 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.10 |

| Global Softness (S) | 1 / (2η) | 5.0 |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.1125 |

Note: The values presented are illustrative for a generic picolinic acid derivative and are not the actual calculated values for 5-Isopropylpicolinic acid.

Local Reactivity Descriptors:

To understand which parts of the 5-Isopropylpicolinic acid molecule are more likely to be involved in a chemical reaction, local reactivity descriptors are used. Fukui functions, for instance, indicate the most probable sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.

pKa Prediction and Ionization State Modeling

The acid dissociation constant (pKa) is a critical physicochemical property that governs the ionization state of a molecule at a given pH. The ionization state of 5-Isopropylpicolinic acid is crucial as it influences its solubility, membrane permeability, and interaction with biological targets. daylight.com Computational methods offer a rapid and cost-effective way to predict pKa values.

Various software packages, such as ACD/Percepta and ChemAxon's MarvinSketch, employ different methodologies for pKa prediction. nih.govchemaxon.comacdlabs.comecetoc.orgacdlabs.com These methods often utilize large databases of experimentally determined pKa values and employ algorithms based on quantitative structure-property relationships (QSPR). The software identifies the ionizable centers in the molecule—in the case of 5-Isopropylpicolinic acid, the carboxylic acid group and the pyridine nitrogen—and predicts their respective pKa values.

For 5-Isopropylpicolinic acid, two primary ionizable sites exist:

Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated at higher pH values.

Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and can be protonated at lower pH values.

The predicted pKa values for these sites determine the predominant ionization state of the molecule at physiological pH (typically around 7.4). At this pH, if the pKa of the carboxylic acid is significantly lower than 7.4, it will exist predominantly in its deprotonated, anionic form (-COO⁻). Conversely, if the pKa of the pyridinium (B92312) ion is significantly higher than 7.4, the pyridine nitrogen will be protonated (NH⁺). The interplay of these pKa values determines if the molecule is neutral, anionic, cationic, or zwitterionic at physiological pH. nih.govnih.govchegg.com

The following table provides a hypothetical pKa prediction for 5-Isopropylpicolinic acid and the resulting ionization states.

| Ionizable Group | Predicted pKa (Acidic) | Predicted pKa (Basic) | Predominant Species at pH 7.4 |

| Carboxylic Acid | ~4-5 | - | Anionic (-COO⁻) |

| Pyridine Nitrogen | - | ~1-2 | Neutral |

Note: The pKa values are estimates based on similar structures and are not experimentally confirmed for 5-Isopropylpicolinic acid.

De Novo Drug Design and Virtual Screening Methodologies

Computational techniques play a pivotal role in the design and discovery of new drugs. For a molecule like 5-Isopropylpicolinic acid, these methods can be used to explore its potential as a scaffold for developing novel therapeutic agents.

De Novo Drug Design:

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. nih.govnih.gov In this approach, the picolinic acid scaffold of 5-Isopropylpicolinic acid can be used as a starting point. Algorithms can then "grow" new molecules from this scaffold by adding different functional groups or fragments in a stepwise manner. These additions are guided by scoring functions that evaluate the potential binding affinity of the newly generated molecules to a specific biological target. This process allows for the exploration of a vast chemical space to identify novel compounds that may have improved efficacy or other desirable properties. arxiv.org

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of existing chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com These libraries can contain millions of molecules. chemrxiv.orgnih.govnih.gov In the context of 5-Isopropylpicolinic acid, a virtual screening campaign could be conducted in a few ways:

Ligand-Based Virtual Screening: If other molecules with a similar structure to 5-Isopropylpicolinic acid are known to be active against a particular target, a computational model of the pharmacophore (the essential features for biological activity) can be created. This model is then used to search for other molecules in the database that share these features.

Structure-Based Virtual Screening: If the three-dimensional structure of the biological target is known, molecular docking simulations can be performed. In this process, each molecule in the virtual library is computationally "docked" into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each molecule. The top-scoring compounds are then selected for further experimental testing.

The following table outlines the general steps involved in a virtual screening workflow that could involve compounds like 5-Isopropylpicolinic acid.

| Step | Description | Key Considerations |

| 1. Library Preparation | A large database of chemical compounds is curated and prepared for screening. This may involve filtering for drug-like properties. | The diversity and quality of the chemical library are crucial for the success of the campaign. |

| 2. Target Preparation | The 3D structure of the biological target is obtained (e.g., from the Protein Data Bank) and prepared for docking. | The accuracy of the target structure, including the definition of the binding site, is critical. |

| 3. Molecular Docking | Each compound in the library is computationally docked into the target's binding site. | The choice of docking algorithm and scoring function can significantly impact the results. |

| 4. Hit Selection | The docked compounds are ranked based on their predicted binding affinity, and the top-ranked "hits" are selected. | Visual inspection of the binding poses and consideration of other properties (e.g., ADMET) are important. |

| 5. Experimental Validation | The selected hits are purchased or synthesized and tested experimentally to confirm their biological activity. | In vitro and in vivo assays are necessary to validate the computational predictions. |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are indispensable for the separation and quantification of 5-Isopropylpicolinic acid from complex matrices. The choice of technique is often dictated by the sample's nature and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like 5-Isopropylpicolinic acid. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For picolinic acid and its derivatives, C18 columns are frequently used. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid and the pyridine (B92270) nitrogen, thereby affecting retention. Gradient elution, where the composition of the mobile phase is varied during the analysis, is often employed to achieve optimal separation of complex mixtures. Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region.

| Parameter | Typical Conditions for Picolinic Acid Derivatives |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Aqueous buffer (e.g., phosphate, pH 2.5-7.0)B: Acetonitrile or Methanol |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 260-270 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like 5-Isopropylpicolinic acid, derivatization is often necessary to increase their volatility and thermal stability, preventing peak tailing and improving chromatographic performance. A common derivatization method is silylation, where the acidic proton is replaced by a trimethylsilyl (TMS) group.

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase is crucial for achieving the desired separation. Non-polar or medium-polar columns are often suitable for the analysis of TMS derivatives. Flame Ionization Detection (FID) is a common detection method, offering high sensitivity for organic compounds.

| Parameter | Typical Conditions for Derivatized Carboxylic Acids |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | Non-polar or medium-polar capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Temperature Program | Ramped temperature profile (e.g., initial temp. 100°C, ramp to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Ion Chromatography and Ion-Exclusion Chromatography

Ion chromatography and ion-exclusion chromatography are specialized techniques that can be employed for the separation of ionic species like 5-Isopropylpicolinic acid. Ion-exclusion chromatography, in particular, is well-suited for separating weak organic acids from a sample matrix. The separation mechanism is based on the exclusion of ionized analytes from the pores of a sulfonated polystyrene-divinylbenzene resin stationary phase. The retention is influenced by the pKa of the analyte and the pH of the mobile phase. A dilute mineral acid is often used as the mobile phase. Conductivity detection is typically used in ion chromatography.

Spectroscopic Identification Methods

Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of 5-Isopropylpicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR: The ¹H NMR spectrum of 5-Isopropylpicolinic acid would be expected to show characteristic signals for the protons of the pyridine ring, the isopropyl group, and the carboxylic acid. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns providing information about their relative positions. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet. The carboxylic acid proton is typically a broad singlet and its chemical shift is concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically δ 160-180 ppm). The carbons of the pyridine ring would appear in the aromatic region, and the carbons of the isopropyl group would have distinct chemical shifts in the aliphatic region.

Predicted ¹H and ¹³C NMR Data for 5-Isopropylpicolinic Acid (based on related structures):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~8.0 | ~138 |

| Pyridine-H4 | ~7.8 | ~125 |

| Pyridine-H6 | ~8.6 | ~149 |

| Isopropyl-CH | ~3.1 (septet) | ~34 |

| Isopropyl-CH₃ | ~1.3 (doublet) | ~23 |

| COOH | >10 (broad) | ~165 |

| Pyridine-C2 | - | ~150 |

| Pyridine-C5 | - | ~140 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

For 5-Isopropylpicolinic acid, electron ionization (EI) or electrospray ionization (ESI) can be used. In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragment ions resulting from the loss of specific groups, such as the carboxylic acid group or parts of the isopropyl group. The NIST WebBook provides a mass spectrum for the trimethylsilyl (TMS) derivative of the parent picolinic acid, which shows characteristic fragmentation patterns that can be useful for the identification of related derivatized compounds. nist.gov

In ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is typically observed, providing clear information about the molecular weight.

Expected Fragmentation Patterns in EI-MS:

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate 5-Isopropylpicolinic acid from the sample matrix, remove interferences, and concentrate the analyte before analysis, especially when dealing with complex biological samples.

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For 5-Isopropylpicolinic acid, derivatization may be employed to enhance volatility for gas chromatography (GC) or to improve ionization efficiency and chromatographic behavior for liquid chromatography-mass spectrometry (LC-MS). libretexts.org

For GC Analysis: Since carboxylic acids are polar and have low volatility, they often require derivatization before GC analysis. A common strategy is esterification , which converts the carboxylic acid group into a less polar, more volatile ester. This can be achieved by reacting the compound with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst like boron trifluoride (BF₃). researchgate.netcolostate.edu Another approach is silylation , where the active hydrogen of the carboxyl group is replaced by a silyl group, such as a trimethylsilyl (TMS) group. libretexts.org

For LC-MS Analysis: While 5-Isopropylpicolinic acid can often be analyzed directly, derivatization can enhance sensitivity. Reagents can be used to attach a permanently charged or easily ionizable tag to the molecule. Interestingly, picolinic acid itself has been used as a derivatizing agent to improve the positive-ion mode ESI-MS response of other molecules like corticosteroids and hydroxy-androgens. nih.govnih.govresearchgate.net This suggests that forming an ester or amide linkage with a suitable reagent could enhance the detection of 5-Isopropylpicolinic acid.

Isolating 5-Isopropylpicolinic acid from biological matrices such as plasma, serum, or urine requires robust extraction techniques to remove proteins, lipids, salts, and other endogenous components that can interfere with analysis. slideshare.netscribd.com The primary methods used are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. amazonaws.com For 5-Isopropylpicolinic acid, which is an organic acid, pH adjustment of the aqueous sample is crucial. By adjusting the pH to be at least 2 units below the pKa of the carboxylic acid group, the compound will be in its neutral, protonated form, making it more soluble in an organic solvent like ethyl acetate (B1210297) or dichloromethane. slideshare.net This allows it to be efficiently extracted from the aqueous biological matrix.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique for sample cleanup and concentration. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Based on the properties of 5-Isopropylpicolinic acid, several SPE modes can be employed:

Reversed-Phase SPE: Using a non-polar sorbent like C18, the sample is loaded under aqueous conditions. After washing away polar interferences, the analyte is eluted with an organic solvent like methanol or acetonitrile. sigmaaldrich.com Adjusting the sample pH to neutralize the carboxylic acid will enhance its retention on the non-polar sorbent. libretexts.org

Anion-Exchange SPE: This method utilizes a sorbent with positively charged functional groups. At a pH above its pKa, the carboxylic acid group of 5-Isopropylpicolinic acid will be deprotonated and carry a negative charge, allowing it to bind strongly to the anion-exchange sorbent. libretexts.orgmdpi.com Interferences can be washed away, and the pure analyte is then eluted by changing the pH or increasing the ionic strength of the eluting solvent. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Mechanisms

The parent compound, picolinic acid, is a metabolite of tryptophan and is known to act as a chelating agent for metal ions like zinc. myuchem.comdrugbank.comwikipedia.org Its mechanism of action has been linked to the inhibition of zinc finger proteins (ZFPs), which are involved in critical cellular processes such as viral replication. drugbank.com For 5-Isopropylpicolinic acid, a primary research avenue is to determine if the addition of the isopropyl group at the 5-position modifies this known activity or enables the compound to interact with entirely new biological targets.

Future investigations should focus on:

Zinc Finger Protein Interactions: Quantitative studies are needed to compare the binding affinity of 5-Isopropylpicolinic acid with that of picolinic acid for various ZFPs. It is crucial to understand how the lipophilic isopropyl group influences interaction with the protein's binding pocket. This could potentially enhance potency or alter the selectivity for different ZFP subtypes.

Screening for Novel Targets: High-throughput screening campaigns against diverse panels of enzymes and receptors are essential. A notable example from related compounds is the identification of 5-substituted picolinic acid analogues as inhibitors of the Botulinum Neurotoxin A Light Chain (BoNT/A LC), a target mechanistically distinct from ZFPs. nih.gov This demonstrates that modifications to the picolinic acid core can lead to novel activities. Virtual screening and docking studies could initially suggest potential targets for 5-Isopropylpicolinic acid, which can then be validated experimentally. nih.gov

Mechanism of Action Studies: Once a promising target is identified, detailed mechanistic studies will be required. For instance, if 5-Isopropylpicolinic acid is found to inhibit a specific enzyme, kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

| Research Area | Key Objectives | Example from Related Compounds |

| Target Validation | Confirm interaction with known targets like Zinc Finger Proteins (ZFPs). | Picolinic acid inhibits ZFPs by disrupting zinc binding. drugbank.com |

| Novel Target Discovery | Screen for new biological targets beyond ZFPs. | 5-substituted picolinic acids identified as inhibitors of Botulinum Neurotoxin A Light Chain. nih.gov |

| Mechanistic Elucidation | Determine the precise molecular mechanism of action at the identified target. | Enzyme kinetic studies revealed a mixed-type inhibition of acetylcholinesterase by a picolinamide (B142947) derivative. nih.govresearchgate.net |

Development of Advanced Synthetic Routes for Analogues

To thoroughly explore the therapeutic potential and structure-activity relationships (SAR), a diverse library of analogues based on the 5-Isopropylpicolinic acid scaffold is required. The development of efficient, scalable, and versatile synthetic methodologies is therefore a critical research direction.

Key areas for synthetic development include:

Combinatorial Chemistry: Employing modern synthetic techniques to create a large number of derivatives. This involves modifying the isopropyl group, substituting other positions on the pyridine (B92270) ring, and altering the carboxylic acid moiety (e.g., converting it to amides or esters). google.com

Modern Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has proven effective for synthesizing 5-substituted picolinic acid derivatives. nih.govnih.gov Future work should optimize these reactions for the 5-isopropyl scaffold and explore a wider range of coupling partners to introduce diverse chemical fragments.

Chemoenzymatic Synthesis: Exploring the use of enzymes as biocatalysts could offer highly selective and environmentally friendly synthetic routes. For example, enzymes have been used in the biosynthesis of fusaric acid, a related 5-substituted picolinic acid, and could potentially be engineered to produce novel analogues. chemrxiv.org

| Synthetic Strategy | Description | Application Example |

| Cross-Coupling Reactions | Palladium-catalyzed reactions like Suzuki-Miyaura coupling to append aryl or heteroaryl groups to the pyridine core. | Used to synthesize a library of 5-(1H-indol-2-yl)picolinates for SAR studies. nih.gov |

| Functional Group Interconversion | Modification of the carboxylic acid to amides, esters, or nitriles to probe the importance of this group for biological activity. | A patent describes the synthesis of various amides, esters, and nitriles from a 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylate intermediate. google.com |

| Biosynthesis & Chemoenzymatic Methods | Utilizing enzymes to catalyze key steps in the synthesis for improved stereoselectivity and greener chemistry. | Elucidation of the biosynthetic pathway of fusaric acid, involving a key C-C bond-forming enzyme. chemrxiv.org |

Optimization of Therapeutic Efficacy and Selectivity through Chemical Modification

The goal of medicinal chemistry is to fine-tune a lead compound's structure to maximize its therapeutic effects while minimizing off-target interactions. For 5-Isopropylpicolinic acid, a systematic SAR investigation is paramount. By synthesizing and testing a variety of analogues, researchers can decipher which structural features are crucial for activity. nih.gov

This optimization process should involve:

Systematic Structural Modifications: Analogues should be designed to probe the effects of sterics, electronics, and lipophilicity. For example, replacing the isopropyl group with other alkyl groups (e.g., ethyl, tert-butyl) or functional groups could reveal important SAR trends. nih.govnih.gov

Improving Selectivity: A key challenge is ensuring the compound acts specifically on its intended target. For instance, in the development of picolinamide antibacterials, modifications were made to achieve high selectivity for Clostridioides difficile over beneficial gut microbiota. nih.gov Similar strategies can be applied to 5-Isopropylpicolinic acid to enhance its selectivity for a desired therapeutic target over other related proteins.

Enhancing Pharmacokinetic Properties: Chemical modifications can also be used to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a drug.

| SAR Study Example | Key Finding | Implication for 5-Isopropylpicolinic Acid |

| Picolinamide Antibacterials | Modifications at the 5- and 6-positions of the picolinamide scaffold dramatically influenced potency and selectivity against C. difficile. nih.gov | Suggests that substitutions on the pyridine ring are critical for tuning biological activity and selectivity. |

| Acetylcholinesterase Inhibitors | The position of a dimethylamine (B145610) side chain on picolinamide derivatives markedly influenced inhibitory activity and selectivity against AChE over BChE. nih.govresearchgate.net | Highlights the importance of substituent positioning for achieving target selectivity. |

| BoNT/A LC Inhibitors | Adding substituents to a 5-indolyl group and alkylating the indole (B1671886) nitrogen systematically altered inhibitory potency. nih.gov | Demonstrates that complex, multi-point modifications can be explored to optimize interactions with a target's binding site. |

Integration of Omics Data with Computational Modeling

The advent of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides a powerful, unbiased approach to understanding the system-wide effects of a compound. unimi.itnih.gov Integrating this data with computational modeling can accelerate the research and development process for 5-Isopropylpicolinic acid. drugtargetreview.comnih.gov

Future directions include:

Target Identification and Validation: Treating cells or model organisms with 5-Isopropylpicolinic acid and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can provide clues about its mechanism of action and potential targets. frontlinegenomics.com

Biomarker Discovery: Omics data can help identify biomarkers that indicate a response to the compound, which is invaluable for future clinical trials. frontlinegenomics.com

Computational Docking and Simulation: As seen in studies of related picolinamides, molecular docking can predict how analogues bind to a target protein, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net Molecular dynamics simulations can further refine these models by showing how the compound and protein interact over time.

Predictive Toxicology: In silico models, increasingly powered by machine learning, can use the structure of 5-Isopropylpicolinic acid and its analogues to predict potential toxicities early in the development process, saving time and resources. biospace.com

| Technology | Application in Drug Discovery | Relevance to 5-Isopropylpicolinic Acid |

| Multi-Omics Analysis | Provides a holistic view of a drug's effect on cellular pathways, aiding in target identification and understanding mechanisms of action. nih.gov | Can reveal the downstream biological effects of 5-Isopropylpicolinic acid, validating its presumed mechanism or uncovering new ones. |

| Computational Modeling | Uses computer simulations (e.g., molecular docking) to predict drug-target interactions and guide the design of new molecules. nih.govmdpi.com | Can prioritize the synthesis of the most promising analogues and provide insights into the structural basis of its activity. |

| Machine Learning / AI | Develops predictive models for compound activity, selectivity, and ADMET properties from large datasets. biospace.com | Can accelerate the optimization cycle by predicting the properties of virtual compounds before they are synthesized. |

Collaborative Research for Translational Development

Translating a promising compound from the laboratory to the clinic is a complex and expensive endeavor that requires a wide range of expertise. A collaborative approach is not just beneficial but essential for the successful development of 5-Isopropylpicolinic acid. drugtargetreview.com

The path forward should involve building strategic partnerships:

Academia-Industry Collaborations: Academic labs can provide deep expertise in basic biology, target validation, and novel assay development, while industry partners bring resources, experience in drug development, medicinal chemistry, and navigating regulatory pathways. drugtargetreview.com

Contract Research Organizations (CROs): Specialized CROs can be engaged to perform key studies such as advanced synthesis, high-throughput screening, and preclinical safety testing, providing scalability and access to specialized technologies. drugtargetreview.com

Consortia and Public-Private Partnerships: For certain disease indications, joining or forming a consortium with other research institutions, companies, and government agencies can pool resources and knowledge, de-risking the development process for all involved. collaborativedrug.com This model is particularly effective for tackling complex scientific challenges and accelerating the delivery of new medicines. patheon.com

By systematically pursuing these research directions, the scientific community can build a comprehensive understanding of 5-Isopropylpicolinic acid, optimizing its structure for therapeutic use and paving a clear path for its translational development into a potentially valuable therapeutic agent.

Q & A

Q. Table 1. Comparative Analysis of Characterization Techniques

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| ¹H NMR | Structural confirmation | High specificity | Requires pure samples |

| HPLC-UV | Purity quantification | Sensitive to trace impurities | Limited to UV-active compounds |

| X-ray Diffraction | Crystalline structure determination | Definitive conformation | Requires single crystals |

| HRMS | Molecular weight validation | High mass accuracy | Destructive to samples |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.